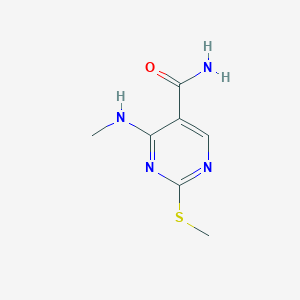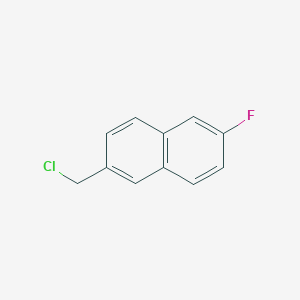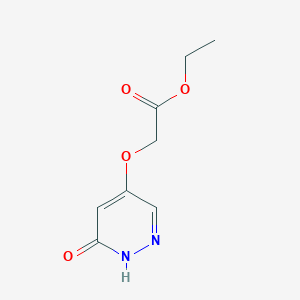![molecular formula C12H9N3 B11903096 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-83-6](/img/structure/B11903096.png)
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound with the molecular formula C12H9N3 It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position and a carbonitrile group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
作用機序
The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .
類似化合物との比較
Similar Compounds
6-Methyl-2,3’-bipyridine: Similar structure but lacks the carbonitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups at the 6 positions of each pyridine ring.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 positions of each pyridine ring.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
特性
CAS番号 |
1346686-83-6 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC名 |
5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChIキー |
PAECHUOSAXBVBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
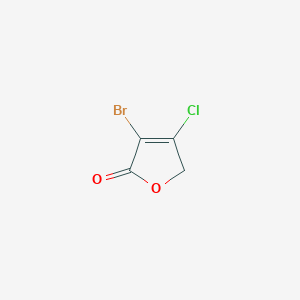

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
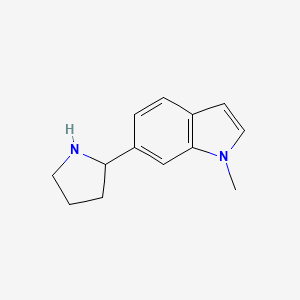


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
